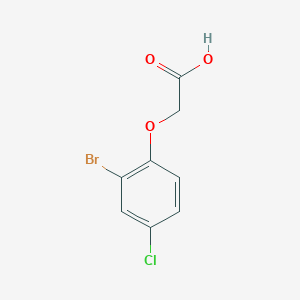

2-(2-Bromo-4-chlorophenoxy)acetic acid

Vue d'ensemble

Description

2-(2-Bromo-4-chlorophenoxy)acetic acid is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-chlorophenoxy)acetic acid typically involves the reaction of 2-bromo-4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the carboxylic acid group is converted to other functional groups such as aldehydes or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenoxyacetic acid derivatives.

Applications De Recherche Scientifique

2-(2-Bromo-4-chlorophenoxy)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to plant growth regulation and herbicide development.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act as a plant growth regulator by mimicking natural auxins, which are hormones that regulate plant growth and development. The compound binds to auxin receptors, triggering a cascade of signaling pathways that result in various physiological responses.

Comparaison Avec Des Composés Similaires

- 2-(4-Bromo-2-chlorophenoxy)acetic acid

- 2-Bromo-4-chloroacetophenone

- (2-{[(4-Bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid

Comparison:

- 2-(2-Bromo-4-chlorophenoxy)acetic acid vs. 2-(4-Bromo-2-chlorophenoxy)acetic acid: Both compounds have similar structures but differ in the position of the bromine and chlorine atoms on the phenyl ring. This difference can affect their reactivity and biological activity.

- This compound vs. 2-Bromo-4-chloroacetophenone: While both compounds contain bromine and chlorine substituents, 2-Bromo-4-chloroacetophenone has a ketone functional group instead of a carboxylic acid group, leading to different chemical properties and applications.

- This compound vs. (2-{[(4-Bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid: The latter compound contains additional functional groups, including an amino and carbonyl group, which can significantly alter its chemical behavior and potential applications.

Activité Biologique

2-(2-Bromo-4-chlorophenoxy)acetic acid, also known as a phenoxy herbicide, belongs to a class of chemicals widely used in agriculture for weed control. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article explores the compound's biological effects, including toxicity studies, ecological impacts, and potential carcinogenicity.

- Chemical Formula : C9H8BrClO3

- Molecular Weight : 251.51 g/mol

- Structure : The compound features a phenoxy group substituted with bromine and chlorine atoms, which are significant for its herbicidal activity.

Phenoxy herbicides like this compound typically mimic plant hormones (auxins), leading to uncontrolled growth in target weeds. This mechanism disrupts normal physiological processes in plants, ultimately causing their death.

Acute Toxicity

Acute toxicity studies have shown that this compound exhibits significant effects on non-target organisms. For instance, a study involving juvenile fish (Cirrhinus mrigala) revealed a median lethal concentration (LC50) of 0.4 mg/L when exposed to the herbicide formulation containing Bromoxynil and MCPA . Hematological alterations were observed, including:

- Decrease in red blood cell counts

- Increase in white blood cell counts

- Histopathological changes in gills and liver

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have been less conclusive regarding the carcinogenic potential of phenoxy herbicides. In a cohort study of workers exposed to chlorophenoxy herbicides, no significant increase in overall cancer rates was observed; however, some specific cancers were noted .

Ecotoxicological Impact

The ecological implications of this compound are substantial. Its application can lead to contamination of water bodies, affecting aquatic life. The disruption of physiological parameters in fish highlights the need for careful regulation of such compounds in agricultural practices.

Case Study 1: Human Exposure

A case report documented the fatal ingestion of a herbicide formulation containing MCPA and Bromoxynil by a 37-year-old male . Although initially asymptomatic, he later developed severe complications leading to death. This underscores the potential acute risks associated with improper handling or accidental exposure to these chemicals.

Case Study 2: Occupational Exposure

A comprehensive evaluation of workers involved in the manufacture and application of chlorophenoxy herbicides indicated no general excess mortality from cancer; however, specific cases of soft-tissue sarcoma were reported among highly exposed individuals . This suggests that while the overall risk may be low, certain populations may be at increased risk due to higher exposure levels.

Summary of Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | LC50 = 0.4 mg/L; significant hematological changes in fish |

| Chronic Toxicity | No overall increase in cancer rates among workers; specific cancers noted among highly exposed individuals |

| Ecotoxicology | Significant physiological disruptions observed in aquatic organisms |

| Human Case Reports | Fatalities linked to accidental ingestion highlight acute risks associated with herbicide formulations |

Propriétés

IUPAC Name |

2-(2-bromo-4-chlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFPVGBBDOCAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352621 | |

| Record name | 2-(2-bromo-4-chlorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77228-66-1 | |

| Record name | 2-(2-bromo-4-chlorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.